![molecular formula C18H26N2O3 B5528473 1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B5528473.png)
1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinecarboxamide
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Overview
Description
The compound "1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinecarboxamide" belongs to a class of piperidine derivatives, which are of significant interest due to their diverse pharmacological activities and roles in medicinal chemistry. Piperidine derivatives have been synthesized and evaluated for various biological activities, including their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing therapeutic agents for conditions like dementia and Alzheimer's disease (Sugimoto et al., 1990).
Synthesis Analysis
The synthesis of piperidine derivatives, including those with benzoyl groups, involves specific chemical strategies to enhance their biological activity. For instance, substituting the benzamide with a bulky moiety and introducing an alkyl or phenyl group at the nitrogen atom of benzamide significantly enhances activity. These modifications are critical for increasing the compound's affinity and selectivity toward its target (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined by X-ray diffraction, highlighting the importance of weak intermolecular interactions and hydrogen bonds in stabilizing the crystal structure. Such structural insights are pivotal for understanding the compound's chemical behavior and potential interactions with biological targets (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives often involves interactions with acetylcholinesterase, where specific modifications to the piperidine nucleus can dramatically affect their inhibitory activity. This is crucial for designing compounds with potential therapeutic applications in neurodegenerative diseases (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure. The crystallographic analysis provides insights into how intermolecular interactions, including hydrogen bonding, affect their physical state and stability (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's specific functional groups and molecular framework. For instance, the introduction of electron-donating or withdrawing groups can significantly impact the compound's chemical behavior and its interaction with biological targets (Sugimoto et al., 1990).
properties
IUPAC Name |
1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,23)9-8-13-5-3-6-14(11-13)17(22)20-10-4-7-15(12-20)16(19)21/h3,5-6,11,15,23H,4,7-10,12H2,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBNCKOKGQLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-3-piperidinecarboxamide |
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